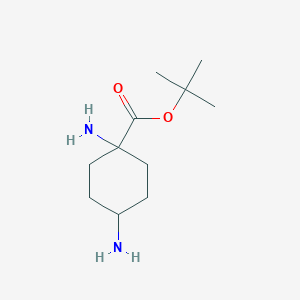

1-Boc-1,4-环己二胺

描述

1-Boc-1,4-cyclohexanediamine, also known as trans-N-Boc-1,4-cyclohexanediamine, is a chemical compound with the molecular weight of 214.31 . Its IUPAC name is tert-butyl 4-aminocyclohexylcarbamate . It is used as an organic intermediate and epoxy curing agent .

Synthesis Analysis

The synthesis of 1-Boc-1,4-cyclohexanediamine involves a two-step catalytic sequence. The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .Molecular Structure Analysis

The molecular structure of 1,4-cyclohexanediamine, a precursor to 1-Boc-1,4-cyclohexanediamine, can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

The chemical reactions involved in the production of 1,4-cyclohexanediamine from high molecular-weight lignin oil have been studied . The complete utilization of all lignin depolymerization streams obtained from the reductive catalytic fractionation (RCF) of woody biomass into high-value-added compounds is a timely and challenging objective .Physical and Chemical Properties Analysis

1-Boc-1,4-cyclohexanediamine is a solid at room temperature . More detailed physical and chemical properties can be found in the Safety Data Sheet .科学研究应用

合成和结构分析

1-Boc-1,4-环己二胺在各种化合物的合成和晶体结构分析中发挥着重要作用。例如,它用于由 1-(氨基甲基)环丙烷羧酸合成 β-寡肽,有助于形成 α-肽和蛋白质中没有的特定二级结构 (Abele、Seiler 和 Seebach,1999)。此外,1-Boc-1,4-环己二胺衍生物已应用于制备旋光活性反式-环烷-1,2-二胺,这对于合成各种邻近伯-叔二胺至关重要 (Quijada、González‐Sabín、Rebolledo 和 Gotor,2009)。

分子探针和荧光研究

该化合物有助于创建可切换的荧光和溶剂化变色分子探针。研究表明它可用于合成荧光发射可以开关的化合物,突出了其在探测微环境极性的潜力 (Yan、Belov、Bossi 和 Hell,2008)。

树状聚合物合成

1-Boc-1,4-环己二胺是新型树状三聚氰胺合成的构建模块。这些具有哌啶基序的化合物在溶液中自组装并形成大的纳米聚集体,证明了该化合物在纳米技术应用中的效用 (Sacalis 等人,2019)。

同位素标记和代谢研究

它还用于同位素标记来研究与代谢相关的生物过程。已经开发了一种涉及 1-Boc-1,4-环己二胺的方法来合成标记的胍丁胺,这在药代动力学和生物分布研究中很有用 (Dhuguru 和 Migaud,2022)。

作用机制

The mechanism of action involves the use of the commercially available RANEY® Ni catalyst . The first step involves the efficient defunctionalization of lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) into 1,4-cyclohexanediol (14CHDO) in 86.5% molar yield . The second step concerns the highly selective amination of 1,4-cyclohexanediol with ammonia to give 1,4-cyclohexanediamine (14CHDA) in near quantitative yield .

安全和危害

Safety information for 1-Boc-1,4-cyclohexanediamine includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

The ability to use RANEY® Ni and ammonia in the process of producing 1,4-cyclohexanediamine holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources . This is part of a broader effort to develop sustainable catalytic methodologies for known commodity chemicals from renewable resources such as lignocellulosic biomass .

属性

IUPAC Name |

tert-butyl 1,4-diaminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJCTMGNZGOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC(CC1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

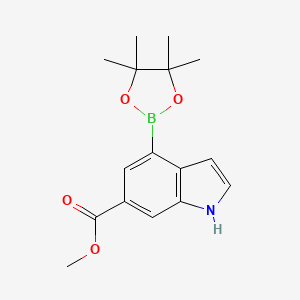

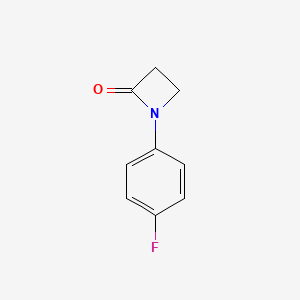

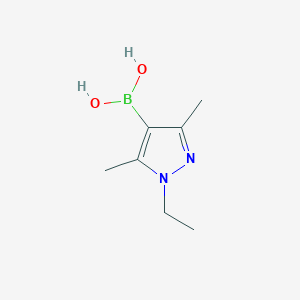

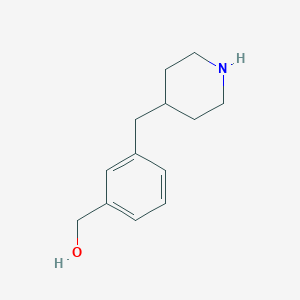

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B3233034.png)

![3-Methylbenzo[d]isothiazole-5-carboxylic acid](/img/structure/B3233051.png)

![6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B3233057.png)

![3,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B3233061.png)

![6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B3233077.png)